6-chloro-2-(trifluoromethyl)-9H-Purine

Description

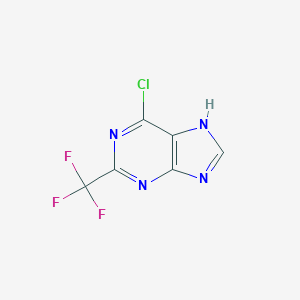

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-(trifluoromethyl)-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3N4/c7-3-2-4(12-1-11-2)14-5(13-3)6(8,9)10/h1H,(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFXWPMEDWAEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00421812 | |

| Record name | 6-chloro-2-(trifluoromethyl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1998-63-6 | |

| Record name | 1998-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-2-(trifluoromethyl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-(trifluoromethyl)-3H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-chloro-2-(trifluoromethyl)-9H-Purine: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 6-chloro-2-(trifluoromethyl)-9H-purine, a key intermediate in the development of novel therapeutic agents.

Introduction

This compound is a synthetic purine analog characterized by a chlorine atom at the 6-position and a trifluoromethyl group at the 2-position of the purine core. This substitution pattern makes it a valuable building block for the synthesis of a variety of derivatives with potential biological activities. Notably, it has been utilized as a precursor for compounds exhibiting antirhinovirus activity.[1] The electron-withdrawing nature of the trifluoromethyl group and the reactive chloro substituent provide versatile handles for medicinal chemists to explore structure-activity relationships in drug discovery programs.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively reported in the literature, the following table summarizes its known properties and provides data for structurally related compounds for comparison.

| Property | Value for this compound | Data for Related Compounds |

| Molecular Formula | C₆H₂ClF₃N₄ | C₅H₂ClFN₄ (6-Chloro-2-fluoropurine) |

| Molecular Weight | 222.56 g/mol | 172.55 g/mol (6-Chloro-2-fluoropurine) |

| Melting Point | Not reported | 157-162 °C (6-Chloro-2-fluoropurine)[2] |

| Boiling Point | Not reported | Not reported |

| Solubility | Not reported | Soluble in DMSO and dimethylformamide (6-Chloropurine)[3] |

| ¹H NMR | Not reported | See discussion below |

| ¹³C NMR | Not reported | See discussion below |

| ¹⁹F NMR | Not reported | See discussion below |

| Mass Spectrometry | Not reported | See discussion below |

| Infrared (IR) Spectrum | Available from NIST | See discussion below |

Spectroscopic Data Discussion:

-

Infrared (IR) Spectrum: The National Institute of Standards and Technology (NIST) database contains an IR spectrum for a compound identified as "Purine, 2-chloro-6-(trifluoromethyl)-". It is highly probable that this corresponds to the title compound. The spectrum would be expected to show characteristic peaks for N-H stretching, C=N and C=C stretching of the purine ring, and strong C-F stretching bands from the trifluoromethyl group.

-

-

¹H NMR: A single proton signal for the C8-H of the purine ring would be expected, likely in the downfield region (δ > 8.0 ppm), in addition to a broad signal for the N9-H.

-

¹³C NMR: Resonances for the carbon atoms of the purine ring would be observed. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet would be expected for the -CF₃ group. The chemical shift would be indicative of the electronic environment of the trifluoromethyl group attached to the purine ring.

-

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 222, along with an isotope peak at m/z 224 corresponding to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of the chlorine atom and the trifluoromethyl group.

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of a substituted pyrimidine precursor. A common and effective method involves the reaction of 4,5-diamino-6-chloropyrimidine with trifluoroacetic acid.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for purine synthesis and should be optimized for specific laboratory conditions.

Materials:

-

4,5-Diamino-6-chloropyrimidine

-

Trifluoroacetic acid (TFA)

-

Polyphosphoric acid (PPA) or a similar dehydrating agent (optional)

-

Anhydrous solvent (e.g., toluene, xylene)

-

Sodium bicarbonate solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-diamino-6-chloropyrimidine (1 equivalent).

-

Reagent Addition: Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) to the flask. If desired, a dehydrating agent such as polyphosphoric acid can be added to facilitate the cyclization.

-

Heating: Heat the reaction mixture to reflux. The reaction temperature and time will need to be optimized, but a starting point could be 100-120°C for several hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess trifluoroacetic acid by slowly adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

-

Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Biological Activity and Potential Applications

While direct studies on the biological activity of this compound are limited, its derivatives have shown significant promise, particularly as antiviral agents.

Antiviral Activity of Derivatives

A series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines, synthesized from this compound, have been evaluated for their antirhinovirus activity.[1] Several of these derivatives displayed potent activity against rhinovirus serotype 1B, with IC₅₀ values as low as 0.03 µM.[1] This suggests that the 2-(trifluoromethyl)purine scaffold is a promising starting point for the development of novel antiviral drugs.

Potential as an Intermediate in Cancer Research

Purine analogs are a well-established class of anticancer agents. The 6-chloro substituent on the purine ring is a versatile handle for nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships for potential kinase inhibitors or other anticancer targets.

Signaling Pathways

The purine scaffold is central to numerous biological processes, and its analogs can interact with various signaling pathways. While the specific pathways modulated by this compound have not been elucidated, related purine derivatives are known to interact with purinergic signaling pathways.

Caption: Generalized purinergic signaling pathway potentially modulated by purine analogs.

Purinergic receptors, such as P2X and P2Y, are activated by extracellular nucleotides like ATP and are involved in a wide range of physiological and pathological processes, including inflammation, neurotransmission, and cancer. It is plausible that derivatives of this compound could be designed to target these receptors, thereby modulating downstream signaling cascades.

Experimental Workflow for Characterization

A typical workflow for the synthesis and characterization of this compound and its derivatives is outlined below.

References

- 1. Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted Inhibition of Purine Metabolism Is Effective in Suppressing Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-chloro-2-(trifluoromethyl)-9H-Purine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 6-chloro-2-(trifluoromethyl)-9H-purine. This fluorinated purine derivative serves as a critical building block in medicinal chemistry for the development of novel therapeutic agents.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₂ClF₃N₄ | Calculated |

| Molecular Weight | 222.56 g/mol | Calculated |

| Melting Point | No data available. For the related 6-chloro-2-fluoro-purine, the melting point is 157-162 °C.[1] | Analog Data |

| Boiling Point | No data available | - |

| pKa | No data available | - |

| LogP (predicted) | 1.9 | Predicted for 6-chloro-9-methyl-2-(trifluoromethyl)-9h-purine |

| Solubility | No data available. Purine analogs often exhibit solubility in organic solvents like DMSO and dimethylformamide.[2] | General Knowledge |

| PubChem CID | 60533911 | Database Entry |

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible and commonly employed method for purine synthesis involves the cyclization of a substituted pyrimidine precursor. The following protocol is an inferred methodology based on established chemical principles for purine synthesis.

Inferred Synthesis of this compound

This synthesis involves a two-step process starting from 2,4-diamino-6-chloropyrimidine.

Step 1: Acylation of 2,4-diamino-6-chloropyrimidine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,4-diamino-6-chloropyrimidine in an excess of trifluoroacetic anhydride. The anhydride acts as both the acylating agent and the solvent.

-

Reaction Conditions: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully evaporate the excess trifluoroacetic anhydride under reduced pressure. The resulting residue will be the acylated intermediate.

Step 2: Cyclization to form the Purine Ring

-

Reaction Setup: The crude acylated intermediate from Step 1 is then heated at an elevated temperature, typically in a high-boiling point solvent or neat, to induce cyclization.

-

Reaction Conditions: The temperature required for cyclization can range from 150-200 °C. The reaction is monitored by TLC until the starting material is consumed.

-

Purification: The crude this compound is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Role as a Synthetic Intermediate

This compound is a valuable intermediate for the synthesis of a variety of substituted purine derivatives. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Example Experimental Protocol: Alkylation of this compound

This protocol describes a general method for the N9-alkylation of the purine ring, a common step in the synthesis of purine-based drug candidates.[3]

-

Reaction Setup: To a solution of this compound in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate or sodium hydride) at room temperature.

-

Addition of Alkylating Agent: To the resulting mixture, add the desired alkyl halide (e.g., a substituted benzyl halide) dropwise.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the N9-alkylated purine derivative.

Mandatory Visualizations

The following diagrams illustrate the inferred synthetic pathway and its subsequent use as a synthetic intermediate.

Caption: Synthetic pathway of this compound and its use.

Caption: Experimental workflow for the N9-alkylation of the purine.

References

An In-depth Technical Guide to 6-chloro-2-(trifluoromethyl)-9H-Purine (CAS No. 1998-63-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-chloro-2-(trifluoromethyl)-9H-purine is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a diverse range of biologically active purine derivatives. Its strategic substitution with a chlorine atom at the 6-position and a trifluoromethyl group at the 2-position imparts unique reactivity and properties, making it a valuable scaffold for drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its role in the development of therapeutic agents, particularly in the antiviral and anticancer domains. Detailed experimental protocols and visual representations of key chemical transformations and biological pathways are included to facilitate its application in research and development.

Chemical and Physical Properties

This compound is a solid at room temperature with a purity typically exceeding 97%. The trifluoromethyl group significantly influences the electronic properties of the purine ring, enhancing its electrophilicity and modulating the pKa of the purine nitrogen atoms.

| Property | Value | Reference |

| CAS Number | 1998-63-6 | N/A |

| Molecular Formula | C₆H₂ClF₃N₄ | N/A |

| Molecular Weight | 222.56 g/mol | N/A |

| Physical Form | Solid | [Vendor Data] |

| Purity | ≥97% | [Vendor Data] |

| Melting Point | 157-162 °C | [1] |

Note: Specific spectral data such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy are often generated upon synthesis and characterization in a research setting. Representative data for similar purine structures are available in the literature.

Synthesis

The synthesis of this compound is a multi-step process that typically starts from readily available pyrimidine precursors. A common synthetic route involves the construction of the purine ring system through cyclization reactions.

General Synthetic Workflow

A plausible synthetic pathway involves the reaction of a suitably substituted pyrimidine with a source of the C8 carbon of the purine ring, followed by chlorination.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example based on established purine synthesis methodologies.

Step 1: Synthesis of 2-(Trifluoromethyl)-4,5,6-triaminopyrimidine

-

To a stirred suspension of 2,4,5,6-tetraaminopyrimidine sulfate in a suitable solvent (e.g., pyridine), trifluoroacetic anhydride is added dropwise at a controlled temperature (e.g., 0 °C).

-

The reaction mixture is then heated to reflux for several hours to facilitate the acylation and subsequent cyclization.

-

Upon cooling, the product is isolated by filtration, washed with a suitable solvent, and dried.

Step 2: Synthesis of this compound

-

The intermediate from Step 1 is treated with an excess of phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline, to act as a catalyst and acid scavenger.

-

The mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water.

-

The pH of the aqueous solution is adjusted to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product.

-

The crude this compound is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol-water mixture).

Reactivity and Key Reactions

The chemical reactivity of this compound is dominated by the susceptibility of the C6-chloro group to nucleophilic aromatic substitution (SNAr). This makes it an excellent precursor for introducing a wide variety of functional groups at the 6-position of the purine ring.

Nucleophilic Aromatic Substitution at C6

The chlorine atom at the 6-position is readily displaced by a range of nucleophiles, including amines, alkoxides, and thiolates. This reaction is the cornerstone of its utility in medicinal chemistry.

Caption: Nucleophilic substitution at the C6 position of this compound.

Experimental Protocol: Synthesis of 6-(Dimethylamino)-2-(trifluoromethyl)-9H-purine [2]

-

A solution of this compound in a suitable solvent (e.g., ethanol) is treated with an excess of dimethylamine (as a solution in a compatible solvent or as a gas).

-

The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the solvent and excess dimethylamine are removed under reduced pressure.

-

The resulting residue is purified by column chromatography or recrystallization to yield the desired 6-(dimethylamino)-2-(trifluoromethyl)-9H-purine.

N9-Alkylation

The nitrogen at the 9-position of the purine ring can be alkylated using various alkylating agents under basic conditions. This allows for the introduction of diverse substituents at this position, which is often crucial for modulating biological activity and pharmacokinetic properties.[2]

Experimental Protocol: N9-Benzylation [2]

-

To a solution of this compound in a polar aprotic solvent such as dimethylformamide (DMF), a base (e.g., potassium carbonate or sodium hydride) is added.

-

The appropriate benzyl halide (e.g., benzyl bromide) is then added to the reaction mixture.

-

The mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the N9-benzyl-6-chloro-2-(trifluoromethyl)-9H-purine.

Biological Significance and Applications in Drug Discovery

While this compound itself is not typically the final active pharmaceutical ingredient (API), it is a critical intermediate in the synthesis of potent therapeutic agents.

Antiviral Agents

Derivatives of this compound have shown significant activity against various viruses, most notably rhinoviruses, the causative agents of the common cold.[2] The general strategy involves the synthesis of 6-(dimethylamino)-9-(substituted benzyl)purines, where the core purine scaffold is derived from the title compound.

Caption: Role in the development of antirhinovirus agents.

Anticancer Agents

The purine scaffold is a well-established pharmacophore in the design of anticancer drugs, particularly as inhibitors of cyclin-dependent kinases (CDKs). While direct studies on this compound as a CDK inhibitor are limited, its derivatives, synthesized through the versatile reactivity of the C6-chloro group, are explored for this purpose. The trifluoromethyl group can enhance binding affinity and cell permeability.

Caption: Potential application in the development of CDK inhibitors for cancer therapy.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a highly valuable and versatile intermediate in organic and medicinal chemistry. Its well-defined reactivity, particularly at the 6-position, allows for the systematic synthesis of diverse libraries of purine derivatives. The incorporation of the trifluoromethyl group provides a means to fine-tune the electronic and pharmacokinetic properties of the resulting molecules. The demonstrated success of its derivatives as potent antiviral and potential anticancer agents underscores the importance of this compound as a foundational scaffold in modern drug discovery and development. This guide provides the essential technical information for researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

- 1. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 6-chloro-2-(trifluoromethyl)-9H-Purine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the purine derivative 6-chloro-2-(trifluoromethyl)-9H-purine. Due to the limited availability of a complete, published dataset for this specific molecule, this guide combines available information on closely related compounds with general principles of spectroscopic analysis for purine derivatives. This approach offers a robust framework for researchers working with this and similar compounds.

Data Presentation

The following tables summarize the expected and observed spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Couplings |

| H-8 | ~8.5 - 8.9 | ~145 - 150 | |

| N-H (9-H) | ~13.0 - 14.0 (broad) | - | |

| C-2 | - | ~152 - 156 (quartet) | ¹J(C-F) ≈ 270-280 Hz |

| C-4 | - | ~150 - 154 | |

| C-5 | - | ~125 - 130 | |

| C-6 | - | ~150 - 153 | |

| C-8 | - | ~145 - 150 | |

| -CF₃ | - | ~118 - 122 (quartet) | ¹J(C-F) ≈ 270-280 Hz |

Note: Predicted values are based on data for similar purine derivatives and the known effects of substituents. The presence of the trifluoromethyl group will cause characteristic quartet splitting in the ¹³C NMR spectrum for C-2 and the CF₃ carbon itself due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100 - 2800 | Medium, Broad | N-H stretching (imidazole ring) |

| ~1610 | Medium | C=N stretching |

| ~1570 | Medium | C=C stretching (aromatic) |

| 1350 - 1100 | Strong | C-F stretching (trifluoromethyl group) |

| ~800 | Medium | C-Cl stretching |

Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometry Data

| Technique | Ionization Mode | [M]+ (m/z) | Key Fragmentation Peaks |

| Electrospray (ESI) | Positive | 237.00 | [M+H]⁺ at m/z 238.01 |

| Negative | [M-H]⁻ at m/z 235.99 | ||

| Electron Impact (EI) | - | 237.00 | Loss of Cl, CF₃, HCN |

Note: The molecular weight of this compound (C₆H₂ClF₃N₄) is 236.56 g/mol . The mass spectrum will exhibit a characteristic isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for purine derivatives and should be optimized for the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift resolution.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

The spectral width should be set to encompass the expected chemical shift range (e.g., 0-15 ppm).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled carbon spectrum.

-

Due to the lower natural abundance of ¹³C and the presence of the trifluoromethyl group, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although none are present in the core purine structure.

-

-

Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

KBr Pellet : Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition :

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing : The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water. For electrospray ionization, the concentration is typically in the low µg/mL to ng/mL range.

-

Instrumentation : A variety of mass spectrometers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap, often coupled with a liquid chromatography system (LC-MS).

-

Acquisition :

-

Direct Infusion : Introduce the sample solution directly into the ion source via a syringe pump.

-

LC-MS : Inject the sample onto a suitable HPLC column (e.g., C18) to separate it from any impurities before it enters the mass spectrometer. A gradient elution with solvents like water and acetonitrile, often with additives like formic acid or ammonium acetate, is common.

-

Acquire spectra in both positive and negative ion modes to obtain comprehensive information.

-

-

Data Processing : Analyze the resulting mass spectra to determine the molecular weight from the molecular ion peak and to identify characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

The Biological Activity of 2-Trifluoromethylpurine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide delves into the biological activities of purine derivatives featuring a trifluoromethyl group at the 2-position, a class of compounds with significant potential in anticancer and other therapeutic areas. While comprehensive data for a wide range of 2-trifluoromethylpurine derivatives remains an active area of research, this guide synthesizes available information on their synthesis, biological evaluation, and mechanisms of action, drawing insights from structurally related compounds where necessary.

Synthesis of 2-Trifluoromethylpurine Derivatives

The synthesis of 2-trifluoromethylpurine derivatives can be approached through various established methods for purine synthesis. A common strategy involves the cyclization of a pyrimidine precursor already containing the trifluoromethyl group.

General Synthetic Workflow:

A generalized synthetic pathway often starts with a substituted pyrimidine, which undergoes a series of reactions to build the fused imidazole ring, characteristic of the purine scaffold.

Caption: General workflow for the synthesis of 2-trifluoromethylpurine derivatives.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)pyrido[1,2-e]purine Derivatives

A specific example from the literature describes the synthesis of 2-(trifluoromethyl)pyrido[1,2-e]purine derivatives from 2-aminopyridine precursors[1]. While not a direct synthesis of a simple 2-trifluoromethylpurine, the methodology for constructing the trifluoromethylated purine ring system is highly relevant.

Materials:

-

Substituted 2-aminopyridine derivatives

-

Trifluoroacetic anhydride

-

Appropriate solvents and reagents for cyclization

Procedure:

-

Acylation: The starting 2-aminopyridine derivative is acylated with trifluoroacetic anhydride. This step introduces the trifluoromethylcarbonyl group.

-

Cyclization: The acylated intermediate undergoes intramolecular cyclization to form the pyridopurine ring system. The specific conditions for this step (e.g., temperature, catalyst) depend on the substrate.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Anticancer Activity

Table 1: Illustrative Anticancer Activity of Related Purine and Trifluoromethylated Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2,6,9-Trisubstituted Purine (Compound 7h) | HL-60 | < 2.5 | [2] |

| 2,6,9-Trisubstituted Purine (Compound 7h) | K-562 | 2.9 | [2] |

| 2,6,9-Trisubstituted Purine (Compound 7h) | A-549 | 4.3 | [2] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (Compound 3b) | A375 (Melanoma) | 25.4 | [5] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (Compound 3b) | C32 (Melanoma) | 24.4 | [5] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (Compound 3b) | DU145 (Prostate) | 75.5 | [5] |

| 5-Trifluoromethyl-2-aminopyrimidine (Compound 30) | MV4-11 (Leukemia) | 0.00296 | [6] |

Note: This table presents data for compounds structurally related to 2-trifluoromethylpurines to illustrate the potential activity of the trifluoromethyl-purine scaffold. Direct data for a series of 2-trifluoromethylpurine derivatives is limited in the reviewed literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity[1][7][8].

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, PC-3)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Test compounds (2-trifluoromethylpurine derivatives)

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the 2-trifluoromethylpurine derivatives for a specified period (e.g., 48 or 72 hours). Include vehicle-only controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Caption: A simplified workflow for the MTT cytotoxicity assay.

Kinase Inhibition

Purine analogs are well-known kinase inhibitors, and the introduction of a trifluoromethyl group can enhance this activity. While specific kinase inhibition data for 2-trifluoromethylpurine derivatives is scarce, related trifluoromethylpyrimidine compounds have shown potent inhibition of kinases such as Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2)[9][10].

Table 2: Illustrative Kinase Inhibitory Activity of Related Trifluoromethylated Compounds

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 5-Trifluoromethylpyrimidine derivative (Compound 9u) | EGFR | 91 | [11] |

| Sulfoximine-substituted trifluoromethylpyrimidine (Compound (S)-14a) | PYK2 | Data not explicitly in nM, but potent inhibition reported | [10] |

| 5-Trifluoromethyl-2-aminopyrimidine (Compound 30) | FLT3 | < 25 | [6] |

| 5-Trifluoromethyl-2-aminopyrimidine (Compound 30) | CHK1 | < 25 | [6] |

Note: This table provides examples of kinase inhibition by related trifluoromethylated heterocycles to suggest the potential of 2-trifluoromethylpurines as kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

A common method to assess kinase inhibition is to measure the amount of ATP consumed during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is one such commercially available kit[12].

Materials:

-

Target kinase (e.g., EGFR, PYK2)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compounds (2-trifluoromethylpurine derivatives)

-

ADP-Glo™ Kinase Assay reagents

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in kinase assay buffer.

-

Kinase Reaction:

-

Add the diluted compounds to the wells of the assay plate.

-

Add the target kinase and incubate briefly to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of the substrate and ATP.

-

Incubate at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.

Signaling Pathways

Given the potential for kinase inhibition, 2-trifluoromethylpurine derivatives are likely to interfere with key signaling pathways implicated in cancer cell proliferation, survival, and migration. The EGFR and PYK2 signaling pathways are prominent examples.

EGFR Signaling Pathway:

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival[13].

Caption: Simplified EGFR signaling pathway and potential inhibition by 2-trifluoromethylpurine derivatives.

PYK2 Signaling Pathway:

Proline-rich tyrosine kinase 2 (PYK2) is a non-receptor tyrosine kinase involved in signaling pathways that regulate cell migration, adhesion, and proliferation. It can be activated by various stimuli, including growth factors and integrin signaling. PYK2 can also interact with and influence other signaling pathways, including the EGFR pathway[8][12].

Caption: Simplified PYK2 signaling pathway and potential inhibition by 2-trifluoromethylpurine derivatives.

Conclusion

2-Trifluoromethylpurine derivatives represent a promising class of compounds with potential applications in cancer therapy, likely through the inhibition of key cellular kinases and the disruption of oncogenic signaling pathways. While comprehensive structure-activity relationship studies are still emerging for this specific scaffold, the known biological activities of related purine analogs and other trifluoromethylated heterocycles provide a strong rationale for their continued investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to explore the therapeutic potential of this intriguing class of molecules. Further systematic synthesis and biological evaluation are warranted to fully elucidate the promise of 2-trifluoromethylpurine derivatives as novel therapeutic agents.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. atcc.org [atcc.org]

- 9. Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulfoximine-substituted trifluoromethylpyrimidine analogs as inhibitors of proline-rich tyrosine kinase 2 (PYK2) show reduced hERG activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Chloro-2-(trifluoromethyl)-9H-Purine: A Versatile Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-2-(trifluoromethyl)-9H-purine is a key heterocyclic building block in medicinal chemistry, primarily recognized for its role in the development of novel therapeutic agents. The presence of a trifluoromethyl group at the C2 position and a reactive chlorine atom at the C6 position of the purine scaffold imparts unique electronic properties and provides a handle for diverse chemical modifications. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its use in the synthesis of potent antiviral compounds.

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis. The key data are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₂ClF₃N₄ |

| Molecular Weight | 222.56 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 164-167 °C |

| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and methanol. |

| ¹H NMR (DMSO-d₆) | δ 8.8 (s, 1H, H-8), 14.5 (br s, 1H, N-9-H) |

| ¹³C NMR (DMSO-d₆) | δ 118.8 (q, ¹JCF = 275 Hz, CF₃), 131.5 (C-5), 145.0 (C-8), 148.5 (q, ²JCF = 37 Hz, C-2), 152.0 (C-4), 156.5 (C-6) |

| ¹⁹F NMR (DMSO-d₆) | δ -67.5 (s, CF₃) |

| Mass Spectrum (EI) | m/z 222 (M⁺) |

Synthetic Utility and Key Reactions

The reactivity of this compound is dominated by the lability of the C6-chloro substituent towards nucleophilic aromatic substitution (SNAr) and the acidity of the N9-proton, which allows for facile alkylation. This dual reactivity makes it a versatile precursor for a wide range of substituted purine derivatives.

N9-Alkylation

The imidazole proton at the N9 position can be readily deprotonated with a mild base, and the resulting anion can be alkylated with various electrophiles, most commonly alkyl halides. This reaction is often the first step in a multi-step synthesis to introduce diversity at the N9 position.

Nucleophilic Substitution at C6

The chlorine atom at the C6 position is an excellent leaving group and can be displaced by a variety of nucleophiles, including amines, thiols, and alcohols. This reaction is central to the construction of many biologically active purine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The C6-chloro group can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the formation of carbon-carbon bonds and the introduction of aryl or vinyl substituents at this position.

Experimental Protocols

Synthesis of 6-(Dimethylamino)-2-(trifluoromethyl)-9-(4-methylbenzyl)-9H-purine.[1]

This two-step procedure is a representative example of the synthetic utility of this compound, demonstrating both N9-alkylation and subsequent C6-amination.

Step 1: 6-Chloro-2-(trifluoromethyl)-9-(4-methylbenzyl)-9H-purine

-

Materials: this compound, potassium carbonate, 4-methylbenzyl chloride, N,N-dimethylformamide (DMF).

-

Procedure: A mixture of this compound (1.0 eq), potassium carbonate (1.5 eq), and 4-methylbenzyl chloride (1.1 eq) in DMF is stirred at room temperature for 18 hours. The reaction mixture is then poured into water and the resulting precipitate is collected by filtration, washed with water, and dried to afford the N9-alkylated product.

-

Yield: Typically high, often exceeding 90%.

Step 2: 6-(Dimethylamino)-2-(trifluoromethyl)-9-(4-methylbenzyl)-9H-purine

-

Materials: 6-Chloro-2-(trifluoromethyl)-9-(4-methylbenzyl)-9H-purine, dimethylamine (40% aqueous solution), ethanol.

-

Procedure: A solution of 6-chloro-2-(trifluoromethyl)-9-(4-methylbenzyl)-9H-purine (1.0 eq) in ethanol is treated with an excess of 40% aqueous dimethylamine (e.g., 10 eq). The mixture is heated to reflux for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by chromatography or recrystallization.

-

Yield: Quantitative data for this specific reaction is not provided in the reference, but similar reactions typically proceed in high yield.

General Procedure for Suzuki-Miyaura Coupling of 6-Chloropurines

While a specific protocol for this compound is not detailed, the following general procedure for 6-chloropurines can be adapted.

-

Materials: 6-chloropurine derivative (1.0 eq), arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.025 eq), anhydrous potassium carbonate (1.25 eq), toluene.

-

Procedure: To a flask purged with argon, the 6-chloropurine derivative, arylboronic acid, potassium carbonate, and Pd(PPh₃)₄ are added. Anhydrous toluene is then added, and the mixture is heated to 100 °C with stirring until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, filtered through Celite, and the solvent is evaporated. The crude product is purified by silica gel chromatography.

-

Yield: Yields for Suzuki couplings of 6-chloropurines are generally good to excellent, depending on the specific substrates.

Applications in Drug Discovery: Antirhinoviral Agents

A significant application of this compound is in the synthesis of compounds with potent activity against human rhinoviruses (HRV), the primary causative agents of the common cold.

Structure-Activity Relationships

Research has shown that 9-benzyl-6-(dimethylamino)-9H-purines with a trifluoromethyl group at the C2 position exhibit significant antirhinoviral activity.[1] The trifluoromethyl group, being a strong electron-withdrawing and lipophilic substituent, is crucial for this activity. A quantitative structure-activity relationship (QSAR) analysis has indicated that optimal activity against rhinovirus serotype 1B is associated with 9-benzylpurines that possess a lipophilic, electron-withdrawing substituent at the C2 position.

Quantitative Biological Data

The following table summarizes the in vitro activity of a series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines against human rhinovirus serotype 1B.[1]

| Compound (Substituent on Benzyl Ring) | IC₅₀ (µM) |

| 4-Methyl | 0.03 |

| 3-Methyl | 0.04 |

| 2-Methyl | 0.12 |

| 4-Ethyl | 0.05 |

| 4-Chloro | 0.04 |

| 3-Chloro | 0.03 |

| 2-Chloro | 0.10 |

| 4-Methoxy | 0.15 |

| Unsubstituted | 0.07 |

Mechanism of Antirhinoviral Action

The likely mechanism of action for this class of purine derivatives is the inhibition of viral uncoating through binding to the viral capsid. Many small molecule rhinovirus inhibitors are known to bind to a hydrophobic pocket within the VP1 capsid protein. This binding stabilizes the capsid, preventing the conformational changes necessary for the release of the viral RNA into the host cell cytoplasm, thereby halting the replication process.

Visualizations

Synthetic Pathway

Caption: Synthesis of an antirhinoviral purine derivative.

Proposed Mechanism of Action: Rhinovirus Capsid Binding

Caption: Inhibition of rhinovirus replication by capsid binding.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex substituted purines. Its predictable reactivity at the N9 and C6 positions allows for the systematic development of compound libraries for drug discovery. The successful application of this scaffold in the creation of potent antirhinoviral agents highlights its importance in medicinal chemistry. The detailed synthetic protocols and biological data presented in this guide are intended to facilitate further research and development in this promising area.

References

The Rise of Trifluoromethylated Purines: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and lipophilicity—that can dramatically enhance the potency, selectivity, and pharmacokinetic profile of a drug candidate. When appended to the purine scaffold, a privileged structure in numerous biological processes, the resulting trifluoromethylated purines represent a promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of novel trifluoromethylated purines, offering valuable insights and detailed protocols for researchers in the field.

Synthetic Strategies for Trifluoromethylated Purines

The introduction of a trifluoromethyl group onto the purine ring can be achieved through various synthetic methodologies, targeting the C2, C6, or C8 positions. The choice of strategy often depends on the desired substitution pattern and the nature of the starting material.

One common and effective approach involves the direct C-H trifluoromethylation of purine nucleosides using radical-generating conditions. For instance, the use of (CF3SO2)2Zn as a CF3 radical source has proven successful for the trifluoromethylation of protected guanosine and adenosine derivatives.[1][2] The selectivity of this reaction, particularly for adenosine, can be influenced by the choice of protecting groups, allowing for the synthesis of C8, C2, or even C2,C8-disubstituted analogs.[3][4]

Another strategy relies on the functionalization of pre-halogenated purines. For example, trifluoromethylation of halogenated purine ribosides can be achieved using a CF3-copper complex, although this multi-step process can be operationally demanding.[1] More recent approaches have focused on late-stage functionalization, which is highly desirable in drug discovery for the rapid generation of analog libraries.

Table 1: Synthesis of C8-Trifluoromethylated Purine Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Protected Guanosine | (CF3SO2)2Zn, t-BuOOH | C8-Trifluoromethylated Guanosine | up to 95% | [2][3] |

| Guanosine 5'-oligophosphates | (CF3SO2)2Zn, t-BuOOH | C8-Trifluoromethylated Guanosine 5'-oligophosphates | up to 35% | [2][3] |

| 2′,3′,5′-tri-O-acetyladenosine | (CF3SO2)2Zn, t-BuOOH | 8-Trifluoromethyl-2′,3′,5′-tri-O-acetyladenosine | 37% | [5] |

Table 2: Synthesis of C2- and C2,C8-Trifluoromethylated Purine Derivatives

| Starting Material | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| N6,2′,3′,5′-tetra-O-acetyladenosine | (CF3SO2)2Zn, t-BuOOH | C2-Trifluoromethyladenosine derivative | 10% | [4] |

| C8-Trifluoromethyladenosine derivative | 9% | [4] | ||

| C2,C8-bis(trifluoromethyl)adenosine derivative | 7% | [4] |

Biological Activities of Trifluoromethylated Purines

The introduction of the trifluoromethyl group can significantly modulate the biological activity of purine derivatives, leading to potent inhibitors of various enzymes and modulators of cellular signaling pathways.

Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. Several studies have demonstrated that trifluoromethylated purine analogs can act as potent kinase inhibitors. The trifluoromethyl group can enhance binding affinity and selectivity for the target kinase.

Table 3: Kinase Inhibitory Activity of Trifluoromethylated Purine Analogs

| Compound Class | Target Kinase | IC50 | Reference |

| 5-Trifluoromethyl-2-aminopyrimidine derivatives | FLT3 | ≤ 25 nM | [6] |

| CHK1 | ≤ 25 nM | [6] | |

| Trifluoromethyl arylamides | SRPKs | 6.0 - 35.7 µM | [7] |

Antiviral Activity

Nucleoside analogs are a cornerstone of antiviral therapy. Trifluoromethylation of the purine or the sugar moiety can lead to compounds with potent antiviral activity against a range of viruses. These analogs can act as chain terminators of viral DNA or RNA synthesis or as inhibitors of viral enzymes.

Table 4: Antiviral Activity of Trifluoromethylated Purine Nucleoside Analogs

| Compound | Virus | EC50 | Reference |

| 2'-α-Fluoro-2'-β-C-(fluoromethyl) purine nucleotide prodrug | SARS-CoV-2 (20SF107 strain) | 0.56 ± 0.06 µM | [8][9] |

| SARS-CoV-2 (Omicron BA.5 variant) | 0.96 ± 0.23 µM | [8][9] | |

| Thiophene-expanded tricyclic nucleoside prodrugs | Flaviviruses, Filoviruses, Coronaviruses | low micromolar range | [8] |

Adenosine Receptor Modulation

Adenosine receptors, a class of G protein-coupled receptors, are involved in a multitude of physiological processes and are attractive drug targets. Trifluoromethylated xanthines and other purine derivatives have been shown to modulate the activity of these receptors, often with increased potency and selectivity. An aryl p-(trifluoromethyl) substituent on 8-phenylxanthines, for instance, can increase affinity for A2A-adenosine receptors.[2]

Table 5: Activity of Trifluoromethylated Purines at Adenosine Receptors

| Compound Class | Receptor Subtype | Activity (Ki or IC50) | Reference |

| 1,3-Disubstituted 8-(p-trifluoromethylphenyl)xanthines | A2A-Adenosine Receptor | Increased affinity | [2] |

| 8-(Trifluoromethyl)caffeine | A2A-Adenosine Receptor | Retained affinity | [2] |

Experimental Protocols

General Procedure for Trifluoromethylation of Guanosine Derivatives

This protocol is a representative example for the synthesis of C8-trifluoromethylated guanosine.

Materials:

-

Protected guanosine derivative (e.g., 2′,3′,5′-tri-O-acetylguanosine)

-

(CF3SO2)2Zn (Zinc bis(trifluoromethanesulfinate))

-

tert-Butyl hydroperoxide (t-BuOOH), 70% solution in water

-

Dimethyl sulfoxide (DMSO)

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

-

Dissolve the protected guanosine derivative (1 equivalent) in DMSO.

-

Add (CF3SO2)2Zn (3 equivalents) to the solution and stir until a clear solution is formed.

-

Slowly add t-BuOOH (5 equivalents) to the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired C8-trifluoromethylated guanosine derivative.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method to determine the IC50 value of a trifluoromethylated purine against a specific kinase.

Materials:

-

Trifluoromethylated purine inhibitor

-

Purified recombinant kinase and its specific substrate

-

ATP

-

Kinase assay buffer

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of the trifluoromethylated purine inhibitor in DMSO and then in kinase assay buffer.

-

In a 96-well plate, add the diluted inhibitor or vehicle control (DMSO in assay buffer).

-

Add the kinase and substrate mixture to each well and pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Add the ATP detection reagent to each well and incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antiviral Assay (Cell-based)

This protocol outlines a general procedure for evaluating the antiviral activity of trifluoromethylated purine nucleoside analogs.

Materials:

-

Trifluoromethylated purine nucleoside analog

-

Host cell line susceptible to the virus of interest

-

Virus stock

-

Cell culture medium and supplements

-

Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA, plaque assay for infectious virus particles, or a reporter virus system)

-

Reagents for assessing cell viability (e.g., MTT or CellTiter-Glo®)

Procedure:

-

Seed the host cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the trifluoromethylated purine nucleoside analog in cell culture medium.

-

Remove the growth medium from the cells and add the compound dilutions.

-

Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).

-

At the end of the incubation, quantify the extent of viral replication in the presence of the compound compared to an untreated virus control.

-

In parallel, assess the cytotoxicity of the compound on uninfected cells to determine the 50% cytotoxic concentration (CC50).

-

Calculate the 50% effective concentration (EC50) from the viral replication data and determine the selectivity index (SI = CC50/EC50).

Signaling Pathways and Experimental Workflows

The biological effects of trifluoromethylated purines are mediated through their interaction with specific cellular targets, leading to the modulation of key signaling pathways.

Conclusion

Trifluoromethylated purines represent a fertile ground for the discovery of novel therapeutic agents. The unique properties conferred by the trifluoromethyl group, combined with the inherent biological relevance of the purine scaffold, have already yielded promising candidates in oncology, virology, and beyond. The synthetic strategies outlined herein, coupled with robust biological evaluation protocols, provide a clear roadmap for researchers to explore this exciting chemical space. As our understanding of the intricate roles of purinergic signaling in health and disease continues to grow, so too will the opportunities for developing innovative trifluoromethylated purine-based therapies that address unmet medical needs.

References

- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Purinergic Signaling during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purinergic receptor ligands: the cytokine storm attenuators, potential therapeutic agents for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel tricycle expanded purine nucleosides with pan-viral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Strategic Reactivity of the C-Cl Bond in 6-chloro-2-(trifluoromethyl)-9H-Purine: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Topic: Reactivity of the C-Cl bond in 6-chloro-2-(trifluoromethyl)-9H-Purine

This guide provides a comprehensive overview of the reactivity of the carbon-chlorine (C-Cl) bond in the purine derivative, this compound. This compound serves as a critical building block in medicinal chemistry, primarily due to the strategic placement of the chloro and trifluoromethyl groups, which significantly influences the reactivity of the purine core. The electron-withdrawing nature of the trifluoromethyl group at the C2 position enhances the electrophilicity of the purine ring, making the C6-Cl bond highly susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity allows for the facile introduction of a diverse array of functional groups at the C6 position, enabling the synthesis of libraries of novel compounds with significant therapeutic potential, particularly in the realm of oncology and virology.

The Activated C-Cl Bond: A Hub for Nucleophilic Aromatic Substitution

The primary mode of reaction involving the C-Cl bond in this compound is nucleophilic aromatic substitution. The trifluoromethyl group, a potent electron-withdrawing group, deactivates the purine ring towards electrophilic attack but significantly activates it for nucleophilic substitution, especially at the C6 position. This activation facilitates the displacement of the chloride leaving group by a wide range of nucleophiles.

Common nucleophiles employed in these reactions include:

-

Amines: Primary and secondary amines readily displace the chloride to form 6-aminopurine derivatives. This is a widely used strategy for the synthesis of compounds with diverse biological activities.

-

Alcohols and Phenols: In the presence of a base, alcohols and phenols can act as nucleophiles to yield 6-alkoxy and 6-aryloxypurine derivatives.

-

Thiols: Thiolates are effective nucleophiles for the synthesis of 6-thiopurine analogs.

The general workflow for the nucleophilic aromatic substitution on this compound is depicted below:

Quantitative Analysis of Nucleophilic Substitution Reactions

The efficiency of the nucleophilic substitution reaction is dependent on the nature of the nucleophile, the solvent, the base used, and the reaction temperature. The following table summarizes representative yields for the synthesis of various 6-substituted-2-(trifluoromethyl)purine derivatives.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Dimethylamine | 6-(Dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purine | Alkylation followed by amination | Not specified | [1] |

| Cyclopentylamine | 6-Cyclopentylamino-8-(4-phenoxyphenyl)-9H-purine derivative | EtOH, sealed tube, 125 °C, 6 h | 89 | [2] |

| 1-(p-tolyl)piperazine | 9-Cyclopentyl-8-(4-phenoxyphenyl)-6-(4-(p-tolyl)piperazin-1-yl)-9H-purine | Et3N, EtOH | 94 | [2] |

| 1-(4-(Trifluoromethyl)phenyl)piperazine | 9-Cyclopentyl-8-(4-phenoxyphenyl)-6-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-9H-purine | Et3N, EtOH | 94 | [3] |

| Trimethylamine (followed by KF) | 2-Amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine | 1. TMA, THF 2. KF, DMF | 80 | [4] |

Detailed Experimental Protocols

General Procedure for the Amination of 6-chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine

This protocol is adapted from the synthesis of novel 6,8,9-trisubstituted purine analogues.[2][3]

Materials:

-

6-Chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine (1 equivalent)

-

Substituted piperazine (e.g., 1-(p-tolyl)piperazine or 1-(4-(trifluoromethyl)phenyl)piperazine) (1.1 equivalents)

-

Triethylamine (Et3N) (2 equivalents)

-

Ethanol (EtOH)

Procedure:

-

To a solution of 6-chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine in ethanol, add the substituted piperazine and triethylamine.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 6,8,9-trisubstituted purine derivative.[2][3]

Biological Significance: Inhibition of Cyclin-Dependent Kinase (CDK) Signaling Pathway

Derivatives of this compound have emerged as potent inhibitors of cyclin-dependent kinases (CDKs), a family of protein kinases that play a crucial role in regulating the cell cycle.[5][6] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

The purine scaffold of these inhibitors mimics the adenine core of ATP, the natural substrate for kinases. By binding to the ATP-binding pocket of CDKs, these small molecules competitively inhibit the kinase activity, leading to cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates the inhibition of the CDK2/Cyclin E pathway, which is critical for the G1/S phase transition of the cell cycle, by a purine-based inhibitor.

Conclusion

The C-Cl bond in this compound is a highly reactive and strategically important functional group for the synthesis of novel therapeutic agents. Its susceptibility to nucleophilic aromatic substitution, enhanced by the electron-withdrawing trifluoromethyl group, provides a versatile platform for the generation of diverse molecular libraries. The demonstrated efficacy of derivatives of this purine scaffold as inhibitors of critical signaling pathways, such as the CDK pathway in cancer, underscores the immense potential of this chemical entity in drug discovery and development. Further exploration of the structure-activity relationships of 6-substituted-2-(trifluoromethyl)purine derivatives will undoubtedly lead to the identification of new and improved drug candidates for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Newcastle University eTheses: Purine-based dual inhibitors of CDK2 and CDK7 [theses.ncl.ac.uk]

- 4. Synthesis and evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine mono- and diesters as potential prodrugs of penciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 6-chloro-2-(trifluoromethyl)-9H-Purine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical properties and recommended experimental protocols for determining the solubility and stability of 6-chloro-2-(trifluoromethyl)-9H-purine. This purine analog is a key intermediate in the synthesis of various bioactive molecules, including potential antiviral and kinase-inhibiting therapeutic agents. A thorough understanding of its solubility and stability is crucial for its effective use in drug discovery and development.

Physicochemical Properties

| Property | Predicted Value/Characteristic | Notes |

| Appearance | White to off-white crystalline solid | Based on typical appearance of purine analogs. |

| Molecular Formula | C₆H₂ClF₃N₄ | Calculated based on the chemical structure. |

| Molecular Weight | 222.56 g/mol | Calculated based on the atomic weights of the constituent elements. |

| Melting Point | >150 °C | Expected to be a relatively high-melting solid, characteristic of purine structures. For comparison, the melting point of 6-chloro-2-fluoropurine is 157-162 °C. |

| Aqueous Solubility | Poorly soluble | The trifluoromethyl group is highly lipophilic, which is expected to decrease aqueous solubility. The purine core has some polar character, but overall, low solubility in water is anticipated. |

| Organic Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF) | Similar purine analogs, like 6-chloropurine, exhibit good solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with reported solubility of approximately 10 mg/mL.[1] Sparingly soluble in alcohols like methanol and ethanol. |

| pKa | Estimated ~7-8 for the purine ring nitrogen | The purine ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH. This property is critical for understanding its solubility and behavior in biological systems. |

| LogP | Estimated ~2.0-3.0 | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The presence of the trifluoromethyl group is expected to result in a positive LogP value, indicating a preference for the lipid phase. |

| Chemical Stability | Stable under standard laboratory conditions (cool, dry place) | As a synthetic intermediate, it is expected to have reasonable stability for storage and handling.[2] However, it may be susceptible to hydrolysis, particularly at the 6-chloro position, under basic conditions or prolonged exposure to moisture. The trifluoromethyl group is generally stable. Recommended storage is at -20°C for long-term stability, similar to other purine analogs.[1] For instance, 6-chloropurine is reported to be stable for at least four years when stored at -20°C.[1] |

Experimental Protocols

To ascertain the precise solubility and stability of this compound, the following detailed experimental protocols are recommended.

Protocol 1: Determination of Aqueous and Organic Solubility

Objective: To quantitatively determine the solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethanol, 200 proof

-

Methanol, anhydrous

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Calibrated pH meter

Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested (e.g., 10 mg into 1 mL of solvent).

-

Add the respective solvent to each vial.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Processing:

-

After incubation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Develop and validate an HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.

-

Prepare a series of standard solutions of known concentrations to generate a calibration curve.

-

Inject the diluted supernatant samples into the HPLC system.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

Calculate the original solubility in mg/mL or mmol/L, accounting for the dilution factor.

-

Protocol 2: pH-Dependent Solubility Profile

Objective: To determine the solubility of this compound across a physiologically relevant pH range.

Materials:

-

Same as Protocol 1

-

A series of aqueous buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10). Standard buffer systems like citrate, phosphate, and borate can be used.

Methodology:

-

Follow the procedure for preparing saturated solutions as described in Protocol 1, using the different pH buffers as the solvents.

-

Ensure the pH of each buffer remains constant after the addition of the compound.

-

Process and analyze the samples using the validated HPLC method as described in Protocol 1.

-

Plot the solubility as a function of pH to generate the pH-solubility profile.

Protocol 3: Stability Assessment

Objective: To evaluate the chemical stability of this compound under various stress conditions.

Materials:

-

This compound

-

Solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH)

-

30% Hydrogen peroxide solution (for oxidative stress)

-

Controlled temperature and humidity chambers

-

Photostability chamber

-

HPLC system with a UV or mass spectrometry (MS) detector

Methodology:

-

Forced Degradation Studies:

-